molecular formula C13H10ClN3O3 B12653496 4-Chloro-4'-methoxy-2-nitroazobenzene CAS No. 84613-57-0

4-Chloro-4'-methoxy-2-nitroazobenzene

Cat. No.: B12653496
CAS No.: 84613-57-0
M. Wt: 291.69 g/mol
InChI Key: YVBBYHMLWXNHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-4’-methoxy-2-nitroazobenzene is an organic compound with the molecular formula C13H10ClN3O3 and a molecular weight of 291.69 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to an azobenzene structure. Azobenzenes are well-known for their vibrant colors and are commonly used as dyes. 4-Chloro-4’-methoxy-2-nitroazobenzene has unique properties that make it valuable in various scientific research applications.

Preparation Methods

The synthesis of 4-Chloro-4’-methoxy-2-nitroazobenzene typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Chloro-4’-methoxy-2-nitroazobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the chloro group with a methoxy group.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.

Scientific Research Applications

4-Chloro-4’-methoxy-2-nitroazobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to undergo photoisomerization makes it useful in studying light-induced biological processes.

    Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-methoxy-2-nitroazobenzene primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the compound’s electronic distribution and can influence its interactions with other molecules. In biological systems, this property can be harnessed to control molecular processes with light .

Comparison with Similar Compounds

4-Chloro-4’-methoxy-2-nitroazobenzene can be compared with other azobenzene derivatives such as:

The uniqueness of 4-Chloro-4’-methoxy-2-nitroazobenzene lies in its specific combination of functional groups, which imparts distinct photochemical properties and reactivity patterns.

Properties

CAS No.

84613-57-0

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

(4-chloro-2-nitrophenyl)-(4-methoxyphenyl)diazene

InChI

InChI=1S/C13H10ClN3O3/c1-20-11-5-3-10(4-6-11)15-16-12-7-2-9(14)8-13(12)17(18)19/h2-8H,1H3

InChI Key

YVBBYHMLWXNHCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.